

A Comparative Guide to Lactic Acid Production by Different Bacterial Strains

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lactic acid production performance by various bacterial strains, supported by experimental data. It is designed to assist researchers, scientists, and professionals in the drug development field in selecting suitable strains and methodologies for their specific applications. The guide includes detailed experimental protocols and visual representations of key metabolic pathways and workflows.

Introduction to Lactic Acid Producing Bacteria

Lactic acid, a versatile organic acid, is a crucial platform chemical with wide applications in the food, pharmaceutical, and cosmetic industries.^[1] Its production through microbial fermentation is a well-established and sustainable process. Lactic acid bacteria (LAB) are the primary microorganisms employed for this purpose, known for their efficiency in converting carbohydrates into lactic acid.^[2] These bacteria can be broadly categorized into two groups based on their metabolic pathways: homofermentative and heterofermentative.^{[3][4]}

- Homofermentative bacteria primarily produce lactic acid as the sole end product from glucose metabolism via the Embden-Meyerhof-Parnas (EMP) pathway.^{[2][5]} This group includes genera like *Lactococcus*, *Enterococcus*, *Streptococcus*, *Pediococcus*, and some species of *Lactobacillus*.^{[2][4]} Due to their high theoretical yield of lactic acid (2 moles per mole of glucose), homofermentative strains are often preferred for industrial production.^{[2][3]}

- Heterofermentative bacteria produce lactic acid along with other byproducts such as ethanol, acetic acid, and carbon dioxide through the phosphoketolase (PK) pathway.[3][4][5] Genera like *Leuconostoc*, *Oenococcus*, *Weissella*, and certain *Lactobacillus* species belong to this category.[4]

Beyond the traditional LAB, genetically engineered strains of *Corynebacterium glutamicum* and *Escherichia coli* have also shown high productivity in lactic acid production.[2]

Comparative Performance of Bacterial Strains

The selection of a bacterial strain for lactic acid production is critical and depends on factors such as the desired yield, productivity, substrate utilization, and the optical purity of the lactic acid produced (L(+) or D(-)). The following table summarizes the performance of several commonly studied bacterial strains.

Bacterial Strain	Substrate	Fermentation Mode	Lactic Acid Titer (g/L)	Productivity (g/L/h)	Yield (g/g)	Reference
Lactobacillus casei Ke11	Sucrose	Fed-batch	175.84	3.74	0.95	[6]
Lactobacillus casei NRRL B-441	Glucose	Batch	118.6	4.4	0.74	[6]
Lactobacillus rhamnosus ATCC 10863	Glucose	Batch	80	-	-	[7]
Lactobacillus rhamnosus ATCC 10863	Sucrose	Fed-batch	22.0	-	-	[7]
Exiguobacterium sp. strain 8-11-1	Glucose	Fed-batch	-	8.15	-	[2]
Lactobacillus paracasei MONGB-2	Glucose	Batch	18.86	-	-	[8]
Lactobacillus paracasei MONGB-2	Galactose	Batch	18.23	-	-	[8]

Lactobacill

us

Glucose

Batch

2.946

-

-

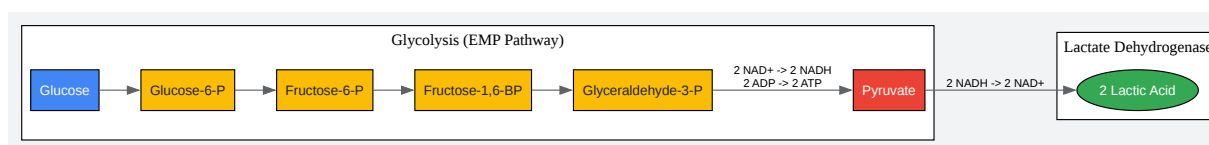
[\[9\]](#)

plantarum

Note: The performance metrics can vary significantly based on the specific experimental conditions, including media composition, pH, temperature, and aeration.

Key Metabolic Pathways for Lactic Acid Production

The metabolic route for converting glucose to lactic acid is a fundamental aspect of selecting a bacterial strain. The following diagrams illustrate the homofermentative and a general experimental workflow.



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Caption: Homolactic fermentation pathway via Embden-Meyerhof-Parnas (EMP) pathway.

Experimental Protocols

This section outlines a general methodology for a comparative study of lactic acid production by different bacterial strains.

Bacterial Strains and Inoculum Preparation

- **Strains:** Select at least three different bacterial strains for comparison (e.g., *Lactobacillus casei*, *Lactococcus lactis*, *Lactobacillus plantarum*).
- **Activation:** Revive lyophilized cultures in an appropriate broth medium (e.g., MRS broth for *Lactobacillus*, M17 broth for *Lactococcus*). Incubate at the optimal temperature for each

strain (typically 30-37°C) for 24-48 hours.

- Inoculum: Prepare a seed culture by inoculating a fresh broth medium with the activated culture. Incubate until the mid-exponential growth phase is reached (determined by optical density at 600 nm).

Fermentation Medium

A standardized fermentation medium should be used for a fair comparison. A common medium for lactic acid bacteria is MRS (de Man, Rogosa and Sharpe) medium, which can be modified.

- Composition (per liter):
 - Glucose (or other carbon source): 50-100 g
 - Yeast Extract: 10 g
 - Peptone: 10 g
 - Beef Extract: 8 g
 - Dipotassium Hydrogen Phosphate: 2 g
 - Sodium Acetate: 5 g
 - Ammonium Citrate: 2 g
 - Magnesium Sulfate: 0.2 g
 - Manganese Sulfate: 0.05 g
 - Tween 80: 1 mL
- Sterilization: Autoclave the medium at 121°C for 15 minutes. The carbohydrate source should be autoclaved separately and added aseptically to prevent caramelization.

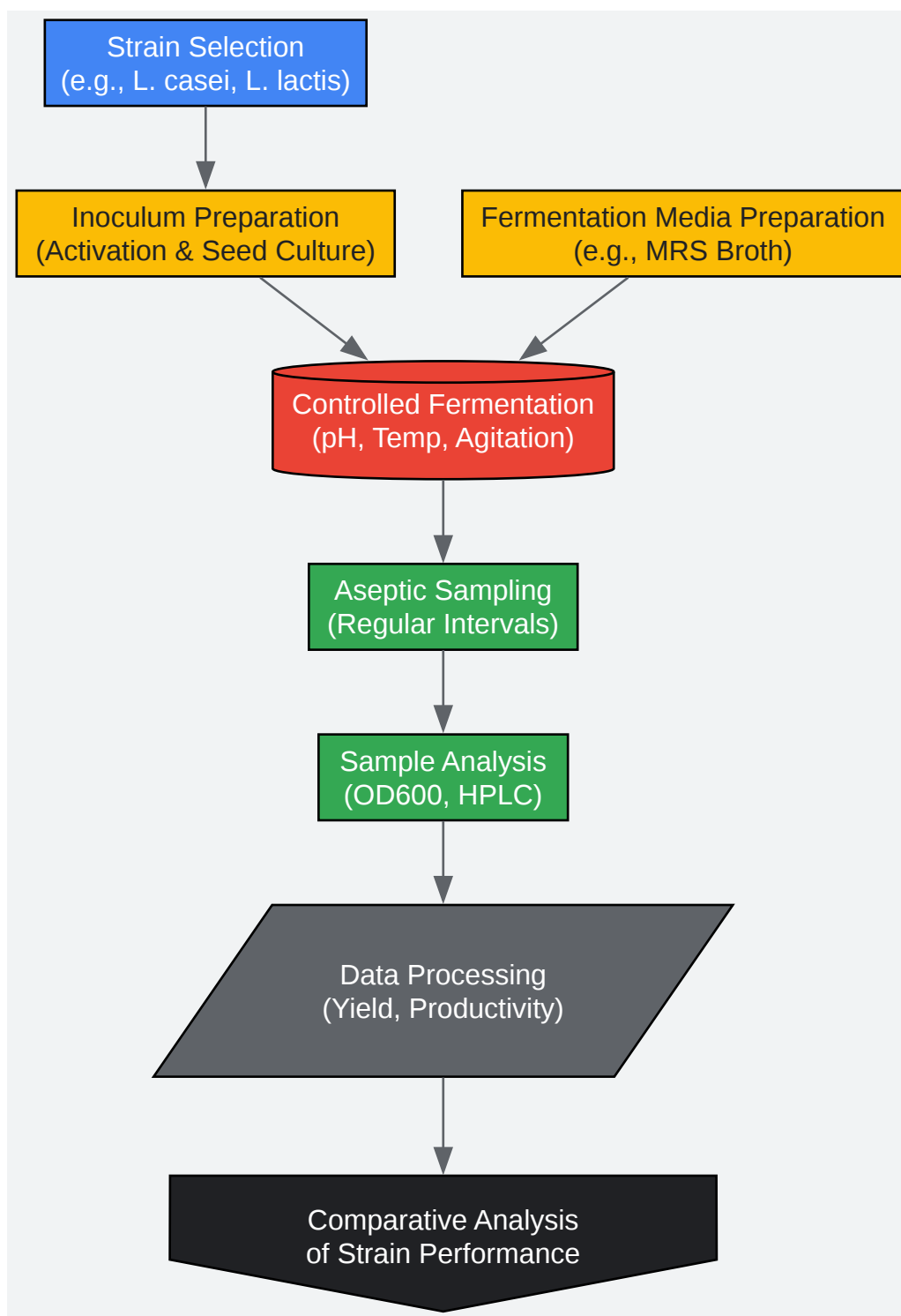
Fermentation Conditions

- Fermenter: Use bench-top fermenters (e.g., 2 L) with working volumes of 1 L.

- Inoculation: Inoculate the fermentation medium with the seed culture to an initial optical density (OD600) of approximately 0.1.
- Temperature: Maintain the optimal temperature for each strain (e.g., 37°C for *L. casei*).
- pH Control: Control the pH at a setpoint (e.g., 6.0) by the automatic addition of a neutralizing agent like 5 M NaOH or CaCO₃.[\[2\]](#)[\[6\]](#)
- Agitation: Maintain a constant agitation speed (e.g., 150 rpm) to ensure homogeneity.
- Aeration: Lactic acid fermentation is typically carried out under anaerobic or microaerophilic conditions.[\[2\]](#)

Sampling and Analytical Methods

- Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours) for analysis.
- Cell Growth: Monitor cell growth by measuring the optical density at 600 nm (OD600) using a spectrophotometer.
- Lactic Acid and Substrate Concentration: Determine the concentrations of lactic acid and the primary carbon source (e.g., glucose) using High-Performance Liquid Chromatography (HPLC).[\[9\]](#)[\[10\]](#)
 - Column: A suitable column for organic acid analysis (e.g., Aminex HPX-87H).
 - Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄).
 - Detector: Refractive Index (RI) detector.
- Calculation of Parameters:
 - Lactic Acid Yield (g/g): (Grams of lactic acid produced) / (Grams of substrate consumed).
 - Volumetric Productivity (g/L/h): (Grams of lactic acid produced) / (Fermentation volume in liters × Fermentation time in hours).



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Caption: A typical experimental workflow for comparing lactic acid production.

Conclusion

The selection of an appropriate bacterial strain is a critical determinant of the efficiency and economic viability of lactic acid production. Homofermentative strains, particularly from the genus *Lactobacillus*, are often favored for their high yields. However, the optimal choice depends on the specific requirements of the application, including the desired optical purity and the available substrate. The experimental protocol provided in this guide offers a standardized framework for conducting comparative studies to identify the most suitable strain for a given purpose. Further optimization of fermentation conditions for the selected strain can lead to significant improvements in lactic acid titer, yield, and productivity.

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